Enantiomeric Identity and Biological Recognition
Fmoc-Gly-Gly-Phe-OtBu is the (S)-enantiomer bearing L-phenylalanine at the C-terminal residue. Its direct comparator, Fmoc-Gly-Gly-D-Phe-OtBu (HY-44234A), is the (R)-enantiomer with D-phenylalanine. The L-isomer (target) is the naturally occurring configuration recognized by lysosomal cathepsins B and L that cleave the Gly-Gly-Phe motif in ADC linkers; the D-isomer is explicitly marketed as a stereochemical variant for applications requiring altered protease susceptibility . A representative batch of the target compound achieves 99.75% purity (HPLC), while the D-isomer is specified at 98.28% purity with 99.92% enantiomeric excess . The (S)-configuration at the Phe α-carbon (InChIKey XQLGBXCTOOARCT-MHZLTWQESA-N, /t27-/m0/s1) is structurally confirmed by SMILES notation .
Comparator: (R)-enantiomer, 98.28% purity, 99.92% ee
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (S)-enantiomer (L-Phe); InChIKey XQLGBXCTOOARCT-MHZLTWQESA-N; purity 99.75% (TargetMol batch T17953) |
| Comparator Or Baseline | Fmoc-Gly-Gly-D-Phe-OtBu (HY-44234A): (R)-enantiomer (D-Phe); purity 98.28%; ee 99.92% (MedChemExpress) |
| Quantified Difference | Opposite absolute configuration; target purity advantage of +1.47 percentage points (99.75% vs 98.28%) |
| Conditions | HPLC purity determination; stereochemistry confirmed by InChIKey and SMILES chiral annotation |
Why This Matters
Stereochemistry governs whether the linker is recognized and cleaved by endogenous lysosomal cathepsins (B/L) after ADC internalization—the L-Phe configuration is the native substrate; substituting with D-Phe may reduce or abolish cleavage, directly altering drug release kinetics in vivo.
